1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone
Overview
Description
1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone is an organic compound with the molecular formula C9H3ClF6O. It is known for its use as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. The compound is characterized by the presence of a chloro group and a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone typically involves the reaction of 1-chloro-3-(trifluoromethyl)benzene with trifluoroacetyl chloride in the presence of anhydrous aluminum trichloride as a catalyst. The reaction is carried out in toluene at a temperature range of 0-5°C for 3-4 hours. After the reaction is complete, ice water is added, and the mixture is stirred for an additional hour. The pH is then adjusted to 8-9 using a 40% sodium hydroxide solution, and the organic phase is separated and distilled under reduced pressure to obtain the desired product .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The use of toluene as a solvent ensures high safety and low environmental impact, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro group.
Major Products:
Oxidation: Formation of 3-chloro-5-(trifluoromethyl)benzoic acid.
Reduction: Formation of 1-(3-chloro-5-(trifluoromethyl)phenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the development of bioactive molecules for studying biological pathways.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and anti-cancer drugs.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone depends on its application. In pharmaceutical synthesis, it acts as a precursor that undergoes further chemical transformations to yield active pharmaceutical ingredients. The molecular targets and pathways involved vary based on the final product synthesized from this intermediate .
Comparison with Similar Compounds
3,5-Bis(trifluoromethyl)acetophenone: Similar structure but lacks the chloro group.
2,2,2-Trifluoroacetophenone: Contains a trifluoromethyl group but lacks the chloro group and has a different substitution pattern on the phenyl ring
Uniqueness: 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone is unique due to the presence of both chloro and trifluoromethyl groups, which impart distinct chemical reactivity and properties. This combination makes it a valuable intermediate in the synthesis of a wide range of bioactive compounds and industrial chemicals .
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O/c1-5(14)6-2-7(9(11,12)13)4-8(10)3-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGMIFUPRXVREB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80397460 | |
Record name | 1-[3-chloro-5-(trifluoromethyl)phenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80397460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886497-11-6 | |
Record name | 1-[3-Chloro-5-(trifluoromethyl)phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886497-11-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[3-chloro-5-(trifluoromethyl)phenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80397460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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